Synthesis and Purification of Desalkylgidazepam-d5: A Technical Guide for Analytical Standards
Synthesis and Purification of Desalkylgidazepam-d5: A Technical Guide for Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and purification of Desalkylgidazepam-d5, an essential isotopically labeled internal standard for the quantitative analysis of Desalkylgidazepam (also known as bromonordiazepam). Desalkylgidazepam is a metabolite of the prodrug gidazepam and has emerged as a novel psychoactive substance.[1][2][3] The use of a deuterated internal standard is critical for achieving high accuracy and precision in mass spectrometry-based analytical methods.[4]
This document provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols, purification techniques, and relevant analytical data.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Desalkylgidazepam and its deuterated analog.
| Property | Desalkylgidazepam | Desalkylgidazepam-d5 | Data Source(s) |
| IUPAC Name | 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 7-bromo-5-(phenyl-d5)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | [2] (modified) |
| Synonyms | Bromonordiazepam | Bromonordiazepam-d5 | [2] (modified) |
| CAS Number | 2894-61-3 | 1782531-89-8 | [2] (modified) |
| Molecular Formula | C₁₅H₁₁BrN₂O | C₁₅H₆D₅BrN₂O | [5] (modified) |
| Molecular Weight | 315.17 g/mol | 320.20 g/mol | [5] (modified) |
| Exact Mass | 314.0055 | 319.0370 | [5] (modified) |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [6] (inferred) |
| Purity | ≥98% | ≥98% (≥99% deuterated forms) | [5] (inferred) |
| Melting Point | Not specified | Not specified | N/A |
| Solubility | Sparingly soluble in water | Slightly soluble in DMF and DMSO | [6] (inferred) |
Note: Some data for Desalkylgidazepam-d5 are inferred from the non-deuterated compound, with expected variations due to deuteration.
Experimental Protocols
The synthesis of Desalkylgidazepam-d5 is a multi-step process. The following protocols are based on established synthetic methodologies for benzodiazepines and related compounds.
Step 1: Synthesis of 2-Amino-5-bromobenzophenone-d5
This step introduces the deuterated phenyl ring via a Grignard reaction.
Materials:
-
2-Amino-5-bromobenzonitrile
-
Magnesium turnings
-
Bromobenzene-d5
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of Phenyl-d5-magnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of bromobenzene-d5 in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining bromobenzene-d5 solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C. Dissolve 2-amino-5-bromobenzonitrile in anhydrous THF and add it dropwise to the Grignard solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 2-amino-5-bromobenzophenone-d5 can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]
Step 2: Synthesis of 2-(2-Aminoacetamido)-5-bromobenzophenone-d5
This step involves the acylation of the amino group of the benzophenone intermediate.
Materials:
-
2-Amino-5-bromobenzophenone-d5
-
Glycine ethyl ester hydrochloride
-
Pyridine
-
Ether
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromobenzophenone-d5 in pyridine.[8][9]
-
Add glycine ethyl ester hydrochloride to the solution and reflux the mixture.[8][9] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the pyridine under reduced pressure.
-
Dissolve the residue in a mixture of ether and water. Separate the organic layer.
-
Wash the organic layer with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. This intermediate is often used in the next step without extensive purification.
Step 3: Cyclization to Desalkylgidazepam-d5
The final step is the intramolecular cyclization to form the benzodiazepine ring.
Materials:
-
2-(2-Aminoacetamido)-5-bromobenzophenone-d5 intermediate
-
Pyridine
-
Water
-
Ethanol or Acetone
Procedure:
-
Reflux the crude 2-(2-aminoacetamido)-5-bromobenzophenone-d5 intermediate in pyridine.[8][9] The cyclization reaction will occur to form the 1,4-benzodiazepine ring structure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate it under reduced pressure to remove the pyridine.
-
Add water to the residue to precipitate the crude Desalkylgidazepam-d5.
-
Collect the solid by filtration and wash with water.
Purification of Desalkylgidazepam-d5 for Analytical Standard Grade
High purity is essential for an analytical standard. The following purification methods can be employed.
Recrystallization
-
Dissolve the crude Desalkylgidazepam-d5 in a minimal amount of a hot solvent, such as ethanol or acetone.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
-
For higher purity, the product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system, such as a gradient of ethyl acetate in hexane, should be used to separate the desired product from any impurities.
High-Performance Liquid Chromatography (HPLC)
-
For the highest purity analytical standard, preparative HPLC can be used.[4]
-
A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate) is typically effective for the purification of benzodiazepines.[10]
Mandatory Visualizations
Signaling Pathway of Benzodiazepines
Caption: Benzodiazepine Signaling Pathway.
Experimental Workflow for Desalkylgidazepam-d5 Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. cfsre.org [cfsre.org]
- 3. Monographs [cfsre.org]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. guidechem.com [guidechem.com]
- 7. 2-AMINO-5-BROMOBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 8. US3270053A - 2-(alpha-halo-lower alkanoylamino)-benzophenones - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
